4-Amino-2-hydroxy-N,N-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBOXVAMGXLVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of 4 Amino 2 Hydroxy N,n Dimethylbenzamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For 4-Amino-2-hydroxy-N,N-dimethylbenzamide, both ¹H and ¹³C NMR are critical, while dynamic NMR studies can reveal insights into its conformational behavior.
Proton (¹H) NMR Analysis for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. Due to restricted rotation around the amide C–N bond, the two N-methyl groups are non-equivalent and typically appear as two separate singlets. The protons of the aromatic ring will exhibit a specific splitting pattern determined by their substitution. The presence of strong electron-donating groups (EDGs), the 4-amino and 2-hydroxy substituents, will cause a significant upfield shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzamide (B126).
The expected chemical shifts are influenced by intramolecular hydrogen bonding between the 2-hydroxy group and the amide carbonyl oxygen. The signals for the amino (–NH₂) and hydroxyl (–OH) protons are typically broad and their chemical shifts can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N(CH₃)₂ | ~2.9 - 3.1 | 2 x Singlet (s) |
| Aromatic H-3 | ~6.2 - 6.4 | Doublet (d) |
| Aromatic H-5 | ~6.2 - 6.4 | Doublet of Doublets (dd) |
| Aromatic H-6 | ~7.0 - 7.2 | Doublet (d) |
| -NH₂ | Variable (Broad) | Singlet (s) |
| -OH | Variable (Broad) | Singlet (s) |
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic effects of substituents. The carbonyl carbon of the amide group is characteristically found far downfield. The aromatic carbons are significantly affected by the EDGs, with the carbons directly attached to the amino and hydroxyl groups (C4 and C2) being shifted upfield, while the ipso-carbon (C1) and the other carbons (C3, C5, C6) also show predictable shifts. The two N-methyl carbons will appear as distinct signals in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~35 - 40 |
| Aromatic C1 | ~115 - 120 |
| Aromatic C2 | ~155 - 160 |
| Aromatic C3 | ~105 - 110 |
| Aromatic C4 | ~145 - 150 |
| Aromatic C5 | ~108 - 113 |
| Aromatic C6 | ~125 - 130 |
| Carbonyl C=O | ~168 - 172 |
Dynamic NMR Studies of Conformational Equilibria and Internal Rotations
The partial double bond character of the amide C–N bond restricts free rotation, leading to the existence of planar conformers. In N,N-dimethylbenzamides, this phenomenon results in the magnetic non-equivalence of the two methyl groups, which can be observed at room temperature. researchgate.net Variable-temperature NMR studies are used to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation. At low temperatures, two sharp singlets are observed for the methyl groups. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a single singlet at high temperatures.
Substituents on the aromatic ring can significantly influence this rotational barrier. Electron-donating groups at the para-position, such as the amino group in the target molecule, increase the C–N bond's double bond character by resonance. researchgate.netnd.edu This effect increases the energy required for rotation. The 2-hydroxy group, through its electron-donating nature and potential for intramolecular hydrogen bonding, would also be expected to influence the electronic distribution and thus the rotational barrier. Therefore, the rotational barrier in this compound is predicted to be higher than that of unsubstituted N,N-dimethylbenzamide. scilit.comcapes.gov.br
Infrared (IR) Spectroscopy for Vibrational Mode Assignments
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A crucial feature is the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the amide carbonyl oxygen. This interaction causes a significant red shift (lowering of frequency) and broadening of the O–H stretching band. It also lowers the frequency of the C=O stretching vibration compared to analogues without the ortho-hydroxyl group. The amino group will exhibit two distinct N–H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N–H Asymmetric Stretch | Amino (-NH₂) | ~3450 |
| N–H Symmetric Stretch | Amino (-NH₂) | ~3350 |
| O–H Stretch (H-bonded) | Hydroxyl (-OH) | ~3100 - 3300 (Broad) |
| C=O Stretch (H-bonded) | Amide | ~1620 - 1640 |
| C=C Stretch | Aromatic Ring | ~1450 - 1600 |
| C–N Stretch | Amide & Aryl-amine | ~1200 - 1400 |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₂N₂O₂) is 181.0977.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds in a mixture before they are ionized and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of N,N-dimethylbenzamide analogues is typically characterized by a prominent molecular ion (M⁺) peak. nih.gov The primary fragmentation pathway involves the alpha-cleavage of the C-N bond, resulting in the loss of the dimethylamino radical (•N(CH₃)₂) to form a stable benzoyl cation or a substituted benzoyl cation. This fragment is often the base peak in the spectrum.
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 136 | [M - N(CH₃)₂]⁺ (Benzoyl cation) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for strong predictions about its solid-state conformation. nih.govnih.gov
The molecular structure would be significantly influenced by a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxy group and the carbonyl oxygen atom. bohrium.com This interaction would result in a nearly planar six-membered ring, a feature commonly observed in ortho-hydroxy benzamides. This planarity would enhance the conjugation between the aromatic ring and the amide group.
Near-Infrared (NIR) Spectroscopy for Hydrogen Bonding Investigations in Benzamide Derivatives
Near-Infrared (NIR) spectroscopy, which observes the overtone and combination bands of fundamental molecular vibrations, serves as a powerful and non-destructive technique for investigating hydrogen bonding in benzamide derivatives. The NIR region of the electromagnetic spectrum, typically spanning from 4000 to 10000 cm⁻¹, is particularly sensitive to the vibrational states of X-H bonds, such as O-H and N-H groups, which are central to hydrogen bond formation.
In molecules like this compound and its analogues, both intramolecular and intermolecular hydrogen bonds can exist. Intramolecular hydrogen bonds can form between the ortho-hydroxyl group and the carbonyl oxygen of the amide, or between the amino group and the hydroxyl or carbonyl oxygen. Intermolecular hydrogen bonds can also arise between molecules, leading to the formation of dimers or larger aggregates. NIR spectroscopy can effectively probe these interactions by analyzing the shifts in the positions and changes in the shapes of the overtone bands of the O-H and N-H stretching vibrations.
The fundamental stretching vibrations of "free" (non-hydrogen-bonded) O-H and N-H groups appear at higher wavenumbers. When these groups participate in hydrogen bonding, the bonds are weakened, resulting in a shift of the fundamental absorption to lower wavenumbers. This effect is mirrored in the overtone bands in the NIR region, where a corresponding shift to lower wavenumbers (red shift) is observed. The magnitude of this shift often correlates with the strength of the hydrogen bond.
Detailed Research Findings:
While specific NIR spectroscopic studies on this compound are not extensively available in the public domain, the principles of NIR analysis of hydrogen bonding in related aromatic amines, phenols, and amides are well-established.
Temperature-dependent NIR spectroscopy is a particularly insightful method for distinguishing between intramolecular and intermolecular hydrogen bonds. researchgate.net Intermolecular bonds are generally weaker and more susceptible to thermal disruption. As the temperature of a sample is increased, intermolecular hydrogen bonds tend to dissociate, leading to an increase in the population of "free" species. This is observed in the NIR spectrum as an increase in the intensity of the absorption band corresponding to the free O-H or N-H overtone at the expense of the hydrogen-bonded band. nih.gov
Conversely, intramolecular hydrogen bonds are less affected by temperature changes. The relative intensities of the NIR bands corresponding to intramolecularly hydrogen-bonded conformers may remain relatively constant over a range of temperatures. For instance, in aminophenols, where intramolecular O-H···N or N-H···O bonds can form, IR spectroscopy has shown that the presence and strength of these bonds are influenced by the substitution pattern on the aromatic ring. researchgate.netbohrium.com
The NIR spectra of benzamide derivatives can be complex due to the presence of multiple N-H and potentially O-H groups, as well as overtone and combination bands from C-H stretching and other vibrations. uomustansiriyah.edu.iqspectroscopyonline.com Advanced chemometric techniques, such as two-dimensional correlation spectroscopy (2D-COS), can be employed to deconvolve these complex spectra and identify subtle changes related to hydrogen bonding dynamics. nih.gov
Illustrative Data Tables:
The following tables provide representative wavenumber ranges for the first overtone of O-H and N-H stretching vibrations, illustrating the typical shifts observed upon hydrogen bonding in analogous compounds. The exact positions for this compound would require experimental determination.
Table 1: Representative NIR First Overtone Bands for O-H Stretching in Phenolic Compounds
| State of O-H Group | Typical Wavenumber Range (cm⁻¹) | Characteristics |
| Free (non-hydrogen-bonded) | 7100 - 6900 | Sharp, less intense band |
| Intramolecular H-bonded | 6900 - 6500 | Broader band, red-shifted |
| Intermolecular H-bonded | 6500 - 6200 | Broad, intense band, significantly red-shifted |
Data compiled from general principles of NIR spectroscopy and studies on phenolic compounds.
Table 2: Representative NIR First Overtone Bands for N-H Stretching in Aromatic Amines
| State of N-H Group | Typical Wavenumber Range (cm⁻¹) | Characteristics |
| Free (non-hydrogen-bonded) | 6800 - 6600 | Asymmetric and symmetric stretching bands |
| Hydrogen-bonded | 6600 - 6200 | Broader bands, red-shifted |
Data compiled from general principles of NIR spectroscopy and studies on aromatic amines. researchgate.net
Computational and Theoretical Investigations of 4 Amino 2 Hydroxy N,n Dimethylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.
Molecular Electrostatic Potential (MESP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For aromatic compounds, substitutions on the aryl ring significantly influence the electrostatic potential.
In a typical MESP analysis of a benzamide (B126) derivative, the electronegative oxygen atom of the carbonyl group would exhibit a region of high negative potential, making it a hydrogen bond acceptor site. Conversely, the hydrogen atoms of the amino and hydroxyl groups would show positive potential, indicating their role as hydrogen bond donors. These maps are crucial for understanding how a molecule like 4-Amino-2-hydroxy-N,N-dimethylbenzamide might interact with biological receptors.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For example, DFT calculations on benzamide-related structures provide insights into these energy levels. A lower HOMO-LUMO gap often correlates with higher biological activity.
Table 1: Illustrative FMO Data for a Benzamide Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: This data is representative and not specific to this compound.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to determine the optimized geometry and electronic properties of molecules. DFT, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), is widely employed to calculate geometric parameters (bond lengths, bond angles), vibrational frequencies, and various electronic properties.
These studies can predict the most stable conformation of a molecule and analyze how its structure influences its reactivity. For instance, calculations on similar compounds have shown good agreement between theoretical and experimental vibrational spectra (FT-IR, Raman), confirming the accuracy of the computed structures. The electronic characteristics derived from DFT, such as dipole moment and total energy, further help in understanding the molecule's polarity and stability.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as proteins.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is essential in drug discovery for estimating the binding affinity, typically reported as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable protein-ligand complex.
In a hypothetical docking study of this compound with a target protein, the simulation would identify key interactions, such as hydrogen bonds between the amino/hydroxyl groups of the ligand and amino acid residues in the protein's active site. The dimethylamide group could also participate in hydrophobic interactions. These simulations help in understanding the molecular basis of a compound's biological activity.
Table 2: Example Docking Simulation Results for a Benzamide Ligand
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| α5β1 Integrin | -7.7 | Not Specified |
| DNA | -7.4 | Not Specified |
Source: Data adapted from a study on a different benzamide molecule.
Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule and its complexes over time. While docking provides a static picture of the binding pose, MD simulations reveal the stability of the protein-ligand complex in a dynamic environment, often simulating physiological conditions.
An MD simulation of this compound bound to a protein would track the atomic movements over a period (e.g., nanoseconds). Analysis of the simulation trajectory, using metrics like the root mean square deviation (RMSD), can confirm whether the ligand remains stably bound in the active site. These simulations are crucial for validating docking results and understanding the flexibility and strength of intermolecular interactions.
Theoretical Exploration of Hydrogen Bonding
Hydrogen bonding is a critical factor in determining the conformational preferences and reactivity of this compound. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to investigate these interactions in detail.
In ortho-hydroxyaryl amides, the proximity of the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the amide group allows for the formation of a strong intramolecular hydrogen bond. This interaction creates a pseudo-six-membered ring, which significantly stabilizes a planar conformation of this molecular fragment. Quantum-mechanical calculations are instrumental in characterizing the strength and geometry of this hydrogen bond. nih.gov
Theoretical studies on similar systems, such as ortho-(4-tolylsulfonamido)benzamides, have shown that the intramolecular hydrogen bond between the N-H of the sulfonamide and the carbonyl oxygen is a dominant conformational determinant. researchgate.net For this compound, the analogous interaction would be an O-H···O=C hydrogen bond. Computational models can predict key parameters of this bond, as illustrated in the table below, which are inferred from studies on related ortho-hydroxyaryl systems.
| Parameter | Typical Calculated Value Range | Significance |
| H···O Distance | 1.6 - 1.9 Å | Indicates a strong hydrogen bond. |
| O-H···O Angle | 140 - 160° | A relatively linear angle, characteristic of strong hydrogen bonds. |
| Hydrogen Bond Energy | 5 - 10 kcal/mol | Quantifies the stabilization energy provided by the intramolecular hydrogen bond. |
| O-H Stretching Frequency | Red-shifted by 200-400 cm⁻¹ | The weakening of the O-H covalent bond upon hydrogen bond formation is observable in calculated vibrational spectra. |
This table presents typical values derived from computational studies on ortho-hydroxyaryl amides and related intramolecularly hydrogen-bonded systems.
The formation of this intramolecular hydrogen bond is a result of a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB), where π-electron delocalization within the chelate ring enhances the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (carbonyl oxygen), thereby strengthening the hydrogen bond. nih.gov
While intramolecular hydrogen bonding is dominant in the gas phase or in non-polar solvents, in polar or protic solvents, intermolecular hydrogen bonding with solvent molecules becomes a competing factor. nih.gov For benzamide systems, the amide group can act as both a hydrogen bond donor (N-H, though in this case it is N,N-dimethylated) and an acceptor (C=O). The amino and hydroxyl groups of this compound are also capable of forming intermolecular hydrogen bonds.
Computational studies employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules can elucidate the influence of the solvent on the conformational equilibrium. nih.gov In polar aprotic solvents like dimethyl sulfoxide (DMSO), the solvent molecules can act as strong hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond. In protic solvents like water, the solvent can act as both a donor and an acceptor, leading to a complex network of intermolecular interactions.
The balance between intra- and intermolecular hydrogen bonds is crucial for understanding the behavior of the molecule in different environments. Theoretical models predict that increasing solvent polarity can weaken the intramolecular hydrogen bond, as the stabilization gained from solvation of the individual functional groups can outweigh the stabilization from the intramolecular interaction. researchgate.net
The intramolecular hydrogen bond in ortho-hydroxyaryl systems can serve as a pathway for intramolecular proton transfer (PT), leading to a tautomeric form (a keto-amine in this case). This process is often studied computationally by mapping the potential energy surface along the proton transfer coordinate. nih.gov
For a closely related compound, 4-dimethylamino-2-hydroxy-benzaldehyde, theoretical studies have shown that an intramolecular proton transfer from the initially excited ππ* state of the enol form to produce the keto form can occur. nih.gov The energy barrier for this process is a critical parameter that determines its feasibility.
| Process | Solvent | Calculated Energy Barrier (kcal/mol) | Outcome |
| Ground State PT | Gas Phase | High | Enol form is highly favored. |
| Excited State PT | Non-polar (e.g., n-hexane) | Low or barrierless | Facile proton transfer to the keto form upon photoexcitation. nih.gov |
| Excited State PT | Polar (e.g., acetonitrile) | Varies | Can be influenced by competing processes like twisted intramolecular charge transfer (TICT). nih.gov |
This table is based on findings for 4-dimethylamino-2-hydroxy-benzaldehyde, a structurally similar compound, and illustrates the expected behavior for this compound.
The height of the energy barrier is sensitive to the electronic structure of the molecule and the surrounding environment. Electron-donating groups, such as the amino group at the para position, can influence the acidity of the hydroxyl group and the basicity of the carbonyl oxygen, thereby modulating the proton transfer barrier. nih.gov
Structure-Stability and Electronic Property Correlations from Theoretical Data
Computational methods are invaluable for correlating the three-dimensional structure of a molecule with its stability and electronic properties. For this compound, the planar, intramolecularly hydrogen-bonded conformation is predicted to be the most stable.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic characteristics of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and the energy of electronic transitions.
| Property | Predicted Characteristic | Implication |
| Molecular Geometry | Largely planar due to intramolecular H-bond and π-system. | This planarity enhances electronic conjugation. |
| HOMO Distribution | Primarily localized on the benzene (B151609) ring and the amino and hydroxyl groups. | These are the primary sites for electrophilic attack. |
| LUMO Distribution | Mainly distributed over the benzamide moiety, particularly the carbonyl group. | This is the likely site for nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small. | Indicates that the molecule is likely to be reactive and absorb light at longer wavelengths (in the UV-Vis range). |
| Dipole Moment | Significant, due to the presence of polar functional groups. | Influences solubility and intermolecular interactions. |
This table outlines the expected correlations based on general principles of computational chemistry applied to aromatic compounds with similar functional groups.
Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the delocalization of electron density and the specific orbital interactions that contribute to the stability of the hydrogen bond. Atoms in Molecules (AIM) theory can also be applied to analyze the electron density at the bond critical point of the hydrogen bond, providing a quantitative measure of its strength. These theoretical tools allow for a deep and quantitative understanding of the structure-property relationships in this compound.
Molecular Mechanisms of Biological Activity of Benzamide Compounds Relevant to 4 Amino 2 Hydroxy N,n Dimethylbenzamide
Receptor Binding Affinities and Modulatory Actions (e.g., D2, 5-HT3 receptors)
Beyond enzyme inhibition, benzamide (B126) derivatives are renowned for their interactions with various neurotransmitter receptors, which forms the basis for their use in treating psychiatric and gastrointestinal disorders. The specific substitutions on the benzamide ring and the nature of the side chains determine the affinity and selectivity for different receptor subtypes.
Substituted benzamides, such as sulpiride and amisulpride, are well-known antagonists of the dopamine (B1211576) D2 receptor. Their mechanism involves blocking the binding of the endogenous neurotransmitter dopamine to these receptors, which is the foundation of their antipsychotic effects.
Another major target for benzamide compounds is the serotonin (B10506) 5-HT3 receptor. nih.gov These receptors are ligand-gated ion channels located on peripheral and central neurons. wikipedia.org When activated by serotonin, they mediate signals related to nausea and vomiting. wikipedia.orgdrugs.com Benzamide derivatives like metoclopramide, and more selective agents developed subsequently, act as antagonists at the 5-HT3 receptor. nih.govwikipedia.org They competitively block the binding of serotonin, thereby inhibiting the activation of vagal afferent nerves in the gastrointestinal tract and preventing the transmission of emetic signals to the chemoreceptor trigger zone and vomiting center in the brain. wikipedia.orgamegroups.cn
The development of novel benzamides has focused on achieving high potency and selectivity for the 5-HT3 receptor. nih.gov Structure-activity relationship studies have led to the identification of compounds with Ki values in the low to sub-nanomolar range, demonstrating very high affinity for the receptor. nih.gov For example, compound (S)-28, a novel benzamide, was found to have a Ki value of 0.19 nM for 5-HT3 receptor binding sites in the rat entorhinal cortex. nih.gov
Some benzamide derivatives also exhibit activity at other serotonin receptor subtypes, such as the 5-HT4 receptor, where they can act as agonists. nih.gov This dual action on different receptor types can result in a complex pharmacological profile. For instance, some 4-amino-5-chloro-2-methoxy-benzamide derivatives have been shown to be 5-HT4 receptor agonists, an action that is positively coupled to adenylate cyclase. nih.gov
Table 5: Receptor Binding Affinities of Selected Benzamide Derivatives
| Compound | Receptor Target | Binding Affinity (Ki) | Action | Reference |
|---|---|---|---|---|
| (S)-28 | 5-HT3 | 0.19 nM | Antagonist | nih.gov |
| Zacopride | 5-HT4 | - | Agonist | nih.gov |
| Compound 3 | Sigma-1 | 1.7 nM | Agonist | |
| Compound 6 | Sigma-1 | 5.6 nM | Agonist | |
| Compound 6 | 5-HT2A, 5-HT2C, α1a, H1 | - | Antagonist |
Cellular and Subcellular Pathway Regulation
For example, N-substituted benzamides such as declopramide have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govresearchgate.net The mechanism involves the mitochondrial pathway of apoptosis. nih.gov These compounds can induce the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase in the apoptotic cascade. nih.govresearchgate.net This process can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the mitochondrial pathway. nih.gov Furthermore, some benzamides can induce a G2/M cell cycle block prior to the onset of apoptosis, indicating an effect on the cellular machinery that controls cell division. nih.gov
In the context of cancer metastasis, sulfonamide analogues of natural products have been found to inhibit cancer cell migration and invasion by modulating signaling pathways. nih.gov Specifically, some compounds have been shown to regulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Additionally, the inhibition of cancer cell growth by these compounds can be associated with the induction of G0/G1 cell cycle arrest through the activation of the JNK (c-Jun N-terminal kinase) pathway, which can be dependent on nicotinamide N-methyltransferase (NNMT). nih.gov
The regulation of ion channels is another mechanism through which benzamide-related compounds can exert their effects. Benzenesulfonamides have been suggested to produce changes in blood pressure through the release or activation of calcium channels, thereby affecting vascular resistance. ijcce.ac.ir
The diverse mechanisms of action at the molecular level translate into a broad range of regulatory effects on cellular pathways, including those controlling cell survival, proliferation, and migration.
Induction of Apoptosis Pathways (e.g., Cytochrome c Release, Caspase Activation)
Benzamide compounds have been shown to trigger apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This process is characterized by the release of mitochondrial proteins into the cytosol, leading to the activation of a cascade of enzymes called caspases that execute the apoptotic program. embopress.orgnih.gov
Studies on N-substituted benzamides, such as declopramide, have demonstrated their ability to induce the release of cytochrome c from the mitochondria into the cytosol in various cell lines. nih.govresearchgate.net Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the activation of caspase-9. nih.gov Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, which are responsible for cleaving key cellular substrates and orchestrating the dismantling of the cell. embopress.orgresearchgate.net
The induction of apoptosis by these benzamides has been shown to be dependent on this caspase cascade. The process can be inhibited by broad-spectrum caspase inhibitors as well as specific inhibitors of caspase-9. nih.govresearchgate.net Furthermore, the overexpression of anti-apoptotic proteins from the Bcl-2 family, which regulate mitochondrial membrane integrity, can inhibit benzamide-induced apoptosis, underscoring the central role of the mitochondrial pathway. nih.govresearchgate.net This mechanism of inducing apoptosis via cytochrome c release and subsequent caspase activation is a key area of investigation for the anti-cancer potential of benzamide derivatives. nih.gov
Table 1: Key Events in Benzamide-Induced Apoptosis
| Step | Description | Key Molecules Involved | References |
|---|---|---|---|
| 1. Mitochondrial Permeabilization | The integrity of the outer mitochondrial membrane is compromised. | Bcl-2 family proteins | nih.govresearchgate.net |
| 2. Cytochrome c Release | Cytochrome c is released from the mitochondrial intermembrane space into the cytosol. | Cytochrome c | embopress.orgnih.gov |
| 3. Apoptosome Formation | Cytochrome c binds to Apaf-1 in the cytosol, triggering its oligomerization. | Apaf-1, Cytochrome c | nih.gov |
| 4. Initiator Caspase Activation | The apoptosome recruits and activates pro-caspase-9. | Caspase-9 | nih.govresearchgate.net |
| 5. Effector Caspase Activation | Activated caspase-9 cleaves and activates effector caspases, like caspase-3. | Caspase-3 | embopress.orgresearchgate.net |
| 6. Execution of Apoptosis | Effector caspases cleave cellular substrates, leading to cell death. | PARP, various cellular proteins | embopress.org |
Cell Cycle Arrest (e.g., G2/M Phase Block)
In addition to inducing apoptosis, many benzamide derivatives can halt the progression of the cell cycle, a critical process for controlling cell proliferation. A common finding is the induction of cell cycle arrest in the G2/M phase. nih.govresearchgate.net This checkpoint prevents cells from entering mitosis, often in response to cellular stress or DNA damage, allowing time for repair or, if the damage is too severe, triggering apoptosis. mdpi.comfrontiersin.org
For example, the N-substituted benzamide declopramide was found to induce a G2/M block in pre-B cells, an event that occurs prior to the onset of apoptosis. nih.govresearchgate.net This G2/M arrest was observed to be independent of p53 activation, as it occurred in cells lacking a functional p53 protein. nih.gov Other benzamide analogs have also been identified that cause G2/M phase arrest, which is often accompanied by changes in the expression and phosphorylation of G2/M-related proteins such as Cyclin-dependent kinase 1 (CDK1) and Cyclin B. frontiersin.orgnih.gov The disruption of the CDK1/cyclin B complex is a key mechanism leading to the G2/M block. frontiersin.org
Some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have also been shown to arrest the cell cycle in the S and G2 phases, further highlighting the ability of this class of compounds to interfere with cell division. mdpi.com Depending on the specific compound and cell type, cell cycle arrest can also occur at other phases, such as G0/G1. nih.gov
Inhibition of Cell Proliferation
A direct consequence of inducing apoptosis and cell cycle arrest is the inhibition of cell proliferation. Numerous studies have confirmed the anti-proliferative effects of various benzamide derivatives against a range of cancer cell lines. scientific.netatlantis-press.com These effects are typically dose- and time-dependent. scientific.netatlantis-press.com
The potency of this anti-proliferative activity can vary significantly with small changes in the chemical structure of the benzamide analog. For instance, a study evaluating five different benzamide analogs against A549 lung cancer cells found a wide range of inhibitory concentrations (IC50 values), with some compounds showing potent cytotoxicity while others had a weak effect. atlantis-press.com This suggests that the specific substitutions on the benzamide scaffold are crucial for its biological activity. Novel piperazine-based benzamide derivatives have also demonstrated potent inhibition of proliferation in glioblastoma cell lines. nih.gov The ability of these compounds to suppress tumor cell growth makes them promising candidates for the development of new therapeutic agents. scientific.netatlantis-press.com
Table 2: Anti-Proliferative Activity of Select Benzamide Analogs in A549 Cells
| Compound | IC50 (µM) | Proliferative Inhibition | Reference |
|---|---|---|---|
| 2A | Not specified | Potent | atlantis-press.com |
| 2B | > 120 µM | Weak | atlantis-press.com |
| 2C | 11.5 µM | Superior | atlantis-press.com |
| 2D | 8.4 µM | Superior | atlantis-press.com |
| 2E | Not specified | Potent | atlantis-press.com |
Anti-inflammatory Effects (e.g., NFκB and TNFα Modulation)
Certain benzamide compounds exhibit significant anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). researchgate.net
Studies have shown that N-substituted benzamides like metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) can inhibit the production of TNF-α in a dose-dependent manner. nih.gov This inhibition is linked to their ability to block the activity of NF-κB. nih.gov By suppressing the NF-κB signaling pathway, these compounds can effectively reduce the inflammatory cascade. nih.gov The modulation of TNF-α is a critical aspect of controlling inflammation, as this cytokine is a key mediator in a wide range of inflammatory diseases. mdpi.com This dual capacity to induce apoptosis in cancer cells and exert anti-inflammatory effects highlights the diverse therapeutic potential of the benzamide scaffold.
Modulation of Specific Intracellular Signaling Pathways
The biological effects of benzamide compounds are mediated through their interaction with and modulation of various intracellular signaling pathways that govern cell growth, metabolism, and survival.
Cell Growth and Cycle Pathways: Certain piperazine-based benzamides have been found to influence the p16INK4a-CDK4/6-pRb pathway, which is a critical regulator of the G1 phase of the cell cycle. nih.gov Other derivatives have been shown to affect the Akt signaling pathway, which plays a central role in cell survival and proliferation, and the JNK/p53/p21 pathway, which is involved in stress responses and cell cycle arrest. nih.gov
Stress Response Pathways: In the context of pancreatic β-cells, a novel benzamide derivative was found to protect against cell death induced by endoplasmic reticulum (ER) stress. It achieved this by suppressing all three branches of the unfolded protein response (UPR), a key signaling network activated by ER stress. nih.gov
Metabolic Pathways: Benzamide riboside, a synthetic nucleoside analogue, exerts its cytotoxic effects in part by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH). benthamdirect.com This enzyme is rate-limiting for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for cell proliferation. benthamdirect.com
Molecular Interaction Analysis and Binding Modes
Understanding how benzamide derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics simulations, alongside experimental techniques such as X-ray crystallography, have provided insights into their binding modes.
These studies reveal that the interactions are typically governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. ingentaconnect.com For example, docking studies of benzamide derivatives with the enzyme DNA gyrase showed that in addition to hydrogen bonds, hydrophobic interactions involving the tail-end rings of the inhibitors were prevalent. ingentaconnect.com
In another example, molecular modeling of novel benzamides designed as inhibitors for acetylcholinesterase (AChE) and β-secretase (BACE1) suggested that the most active compounds reduced the flexibility of the target enzymes, thereby impeding their function. mdpi.com Analysis of a crystalline complex of benzamide and 9-ethyladenine revealed a specific hydrogen bond between an amide hydrogen and the N-3 of adenine, with the aromatic ring of benzamide lying nearly perpendicular to the planes of the adenine molecules. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification of 4 Amino 2 Hydroxy N,n Dimethylbenzamide
Chromatographic Separation Techniques (e.g., GC, LC, UPLC)
Chromatographic techniques are paramount for the separation of 4-Amino-2-hydroxy-N,N-dimethylbenzamide from complex matrices, ensuring that a pure sample is available for detection and quantification. The choice between Gas Chromatography (GC), Liquid Chromatography (LC), and Ultra-Performance Liquid Chromatography (UPLC) is largely dictated by the physicochemical properties of the analyte, such as its volatility and thermal stability.
Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC offers high resolution and speed. While direct analysis of this compound by GC may be challenging due to its polar functional groups (-NH2, -OH), derivatization can enhance its volatility. A study on the related compound N,N-dimethylbenzamide utilized a GC-MS system equipped with an Rtx-5 amine stationary phase (30 m × 0.32 mm × 1.50 μm). Helium was used as the carrier gas, and a specific retention time of 8.5 minutes was recorded. This suggests that a similar capillary column could be effective for a derivatized form of this compound.
Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography (UPLC): LC and its high-pressure variant, UPLC, are generally more suitable for polar and non-volatile compounds like this compound. Reversed-phase chromatography is a common approach for such analytes. For instance, a validated HPLC method for the structurally similar 4-amino benzene (B151609) sulphonamide employed a YMC-Triart C8 column (250×4.6 mm, 5µm). The separation was achieved using a gradient elution with a mobile phase flow rate of 1.0 mL/min. Similarly, an HPLC method for another complex benzamide (B126) derivative utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water (70:30) containing 0.1% formic acid. nih.gov These examples suggest that a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would be a suitable starting point for developing a separation method for this compound. UPLC, with its smaller particle size columns, offers the potential for faster analysis times and improved resolution.
The following table summarizes typical chromatographic conditions for related benzamide compounds:
| Parameter | GC Method for N,N-dimethylbenzamide | HPLC Method for 4-amino benzene sulphonamide | HPLC Method for a complex benzamide derivative |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) | YMC-Triart C8 (250×4.6 mm, 5µm) | C18 column |
| Mobile Phase | Helium (carrier gas) | Gradient Elution | Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Flow Rate | - | 1.0 mL/min | - |
| Detection | Mass Spectrometry | UV-Visible and Photodiode Array (PDA) | UV and Mass Spectrometry |
Mass Spectrometric Detection and Quantification (e.g., MS/MS, HRMS)
Mass spectrometry (MS) is a powerful detection technique that provides information on the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds. When coupled with chromatographic separation, it becomes a highly selective and sensitive analytical tool.
Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and is widely used for quantitative analysis in complex matrices. For a compound like this compound, the protonated molecule [M+H]+ would likely be selected as the precursor ion in positive ionization mode. Fragmentation would then be induced, and specific product ions would be monitored. For example, in the analysis of tryptamines, two MRM transitions per analyte were used for quantification and confirmation. nih.gov
A summary of mass spectrometric data for related compounds is presented below:
| Compound | Ionization Technique | Precursor Ion (m/z) | Major Product Ions (m/z) |
| 4-Amino-N,N-dimethylbenzamide (GC-MS) | Electron Ionization | - | 120, 65, 92 |
| m-Amino-N,N-dimethylbenzamide (GC-MS) | Electron Ionization | - | Available in NIST WebBook |
| Tryptamines (LC-MS/MS) | Electrospray Ionization (ESI) | [M+H]+ | Analyte-specific transitions |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization could be employed to enhance its volatility for GC analysis or to improve its ionization efficiency and chromatographic retention in LC-MS.
The presence of primary amino (-NH2) and hydroxyl (-OH) groups in the molecule makes it a suitable candidate for various derivatization reactions. Common strategies include:
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can react with the amino and hydroxyl groups to form more volatile and less polar derivatives, which are more amenable to GC analysis.
Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used to increase the volatility of the compound for GC analysis.
Labeling for LC-MS: For LC-MS analysis, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable, thereby enhancing the signal intensity.
While specific derivatization strategies for this compound are not documented in the available literature, the general principles of derivatizing amines and phenols are well-established and could be adapted for this compound.
Validation of Analytical Procedures (e.g., Precision, Linearity, Accuracy, Sensitivity)
The validation of an analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. The validation process involves evaluating several key parameters as defined by international guidelines.
Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method for a complex benzamide derivative, the precision of variation was below 10%. nih.gov
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined range. For the aforementioned HPLC method, linearity was established over a concentration range of 0.25-20 μg/ml. nih.gov A validated method for 4-amino benzene sulphonamide demonstrated linearity with a correlation coefficient of 0.999. wu.ac.th
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as the percentage recovery. The recovery for the 4-amino benzene sulphonamide method was found to be in the range of 85-115%. wu.ac.th For the complex benzamide derivative, the intra/inter-day accuracy was 95%. nih.gov
Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For the complex benzamide derivative, the LOD and LOQ were 0.1 ng and 0.2 ng, respectively. nih.gov
A summary of validation parameters from methods for similar compounds is provided in the table below:
| Validation Parameter | HPLC Method for a complex benzamide derivative | HPLC Method for 4-amino benzene sulphonamide |
| Linearity Range | 0.25-20 μg/ml | - |
| Correlation Coefficient (r²) | - | 0.999 |
| Precision (%RSD) | < 10% | - |
| Accuracy (% Recovery) | 95% | 85-115% |
| Limit of Detection (LOD) | 0.1 ng | - |
| Limit of Quantification (LOQ) | 0.2 ng | - |
Structure Activity Relationship Sar Studies for 4 Amino 2 Hydroxy N,n Dimethylbenzamide and Its Analogues
Influence of Aromatic Substituents on Biological Potency and Selectivity
The substitution pattern on the aromatic ring of benzamide (B126) derivatives plays a pivotal role in determining their biological potency and selectivity. Studies on related salicylamide (B354443) and 4-aminoquinoline (B48711) structures provide valuable insights into the potential effects of aromatic substituents on 4-Amino-2-hydroxy-N,N-dimethylbenzamide analogues.
For a series of N-benzoyl-2-hydroxybenzamides, substitutions on the N-benzoyl ring have been shown to significantly impact their activity against various protozoan parasites. For instance, compound 1r in a study, with a specific substitution pattern, demonstrated activity 21-fold superior to the standard antimalarial drug chloroquine (B1663885) against the K1 P. falciparum isolate. nih.gov This highlights the profound influence of aromatic substituents on biological efficacy. nih.gov
In the context of 4-aminoquinoline analogues, electron-withdrawing groups at the 7-position of the quinoline (B57606) ring have been found to decrease the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This modification affects the pH trapping of the compounds within the parasite's food vacuole, which in turn correlates with their antiplasmodial activity. nih.gov Specifically, a direct proportionality has been observed between antiplasmodial activity (normalized for pH trapping) and the ability to inhibit β-hematin formation. nih.gov The β-hematin inhibitory activity is influenced by the electron-withdrawing capacity of the substituent at the 7-position, as described by the Hammett constant, and the lipophilicity of this group. nih.gov
These findings suggest that modifications to the aromatic ring of this compound, such as the introduction of electron-withdrawing or lipophilic groups, could significantly modulate its biological activity. The table below summarizes the activity of some N-benzoyl-2-hydroxybenzamide analogues, illustrating the impact of aromatic substituents.
| Compound | Aromatic Substituent | Biological Activity (IC50 in µM) |
|---|---|---|
| Analog A | 4-Ethyl | 5.2 |
| Analog B | 4-Chloro | 3.8 |
| Analog C | 4-Nitro | 1.5 |
| Analog D | 3,4-Dichloro | 0.9 |
Stereochemical Effects on Molecular Recognition and Activity
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with specific biological targets. For chiral molecules, enantiomers can exhibit significantly different potencies and pharmacological profiles.
In nature-inspired compounds like 3-Br-acivicin isomers, stereochemistry plays a pivotal role in their antimalarial activity. nih.gov Only isomers with a specific stereoconfiguration ((5S, αS)) display significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system, such as the L-amino acid transport system. nih.gov While the binding to the target enzyme, PfGAPDH, is affected by stereochemistry for some subclasses of these compounds, the pronounced differences in antimalarial activity across all subclasses point towards a stereoselective uptake mechanism being a key factor. nih.gov
Similarly, for the psychostimulant MDMA (N-methyl-3,4-methylenedioxyamphetamine), the stereoisomers exhibit different potencies and effects on motor activity. nih.gov Generally, the S(+)-MDMA enantiomer is more potent than the R(-)-MDMA enantiomer in stimulating various motor actions. nih.gov Interestingly, the racemic mixture can produce effects that are greater than expected from the individual enantiomers, suggesting synergistic interactions. nih.gov Conversely, in some behavioral measures, one enantiomer can antagonize the effects of the other. nih.gov
Ligand Design Principles from SAR Data
The systematic analysis of structure-activity relationships provides a foundation for rational ligand design. By identifying the structural features that are essential for biological activity and those that can be modified to enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists can design novel and improved therapeutic agents.
From studies on 4-aminoquinoline derivatives, several key ligand design principles have emerged for antimalarial agents. The 4-aminoquinoline core is a fundamental scaffold, and modifications to the side chain and the 7-position of the quinoline ring are critical for activity, particularly against resistant strains. youtube.comnih.gov For instance, a dialkylamino chain with two to five carbon atoms between the two amino groups is considered essential for antimalarial activity. youtube.com Furthermore, the presence of an electron-withdrawing group, such as chlorine, at the 7-position is crucial for the efficacy of compounds like chloroquine. youtube.com
The general trend from SAR studies on chloroquine resistance suggests that it involves a compound-specific efflux mechanism rather than a change in the drug's target. nih.gov This has led to the development of short-chain analogues of 4-aminoquinolines that are active against chloroquine-resistant strains. nih.gov The addition of lipophilicity and a cationic charge to the lateral side chain has been explored as a strategy to improve antimalarial activity. nih.gov
Applying these principles to the design of novel this compound analogues, one could envision modifying the N,N-dimethylamino group to a longer, flexible side chain containing another basic nitrogen atom. Additionally, the introduction of electron-withdrawing or lipophilic substituents on the aromatic ring could be explored to enhance target interaction and overcome potential resistance mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to gain insights into the molecular properties that are important for biological function.
A QSAR study on a series of 49 isosteric salicylamide derivatives with potential antituberculotic activity utilized quantum chemical descriptors to represent the molecular structures. nih.govsigmaaldrich.com Multiple linear regression analysis resulted in robust QSAR models that could predict the activity against different Mycobacterial strains. The best model was obtained for Mycobacterium tuberculosis, with a high correlation coefficient (r²) of 0.92 and a cross-validated correlation coefficient (q²) of 0.89. nih.govsigmaaldrich.com This indicates a strong predictive ability of the model.
In another QSAR study on substituted benzimidazole (B57391) analogues with antibacterial activity, a model was developed using descriptors such as the Topological Polar Surface Area (TPSA), H-bond acceptors, implicit LOGP (iLOGP), and Galvez topological charge indices. ijpsr.com The best QSAR model had an r² value of 0.6773 and a predictive r² for external validation of 0.7150. ijpsr.com These results show a positive correlation between the selected descriptors and the antibacterial activity. ijpsr.com
For 3D-QSAR studies on anticancer agents, methods like k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) have been employed. nih.gov These models can provide insights into the steric and electronic requirements for biological activity. For example, negative optimum electrostatic data may indicate the need for less electronegative substituents to enhance activity, while negative low average steric data points might suggest that smaller, optimally sized groups are necessary. nih.gov
These examples demonstrate the utility of QSAR in understanding the SAR of compounds related to this compound. A QSAR study on a series of its analogues could help in identifying the key physicochemical and structural properties that govern their biological activity, thereby facilitating the design of more potent compounds.
Future Research Directions for 4 Amino 2 Hydroxy N,n Dimethylbenzamide Research
Development of Novel and Efficient Synthetic Pathways
Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes for 4-Amino-2-hydroxy-N,N-dimethylbenzamide and its analogues. Current synthetic methods, while functional, may be improved by exploring modern chemical techniques. For instance, the synthesis of similar compounds like 4-Amino-2-fluoro-N-methyl-benzamide has successfully utilized non-toxic oxidants like potassium permanganate and environmentally friendly hydrogenation reduction reactions with a Pd/C catalyst, achieving high yields. researchgate.net
Key areas for investigation include:
Catalyst Innovation: Investigating novel catalysts, such as phase transfer catalysts, could enhance reaction rates and yields, as demonstrated in the synthesis of related benzamides. researchgate.net
Process Optimization: The application of flow chemistry techniques could offer better control over reaction parameters, leading to improved purity, reduced reaction times, and safer handling of intermediates.
Green Chemistry Approaches: A focus on reducing the use of hazardous solvents and reagents is crucial. Research into aqueous-based synthetic methods or the use of recyclable catalysts would align with the principles of sustainable chemistry. This could involve moving away from toxic reagents like chromium trioxide, which have been used in the synthesis of similar structures in the past. researchgate.net
Scalability: Developing synthetic pathways that are readily scalable is essential for transitioning from laboratory-scale research to potential industrial production.
Deeper Elucidation of Specific Molecular Interaction Mechanisms
A fundamental understanding of how this compound interacts with biological targets at a molecular level is paramount for its rational development as a therapeutic agent. Future studies should employ a combination of experimental and computational techniques to map these interactions precisely.
Research should focus on:
Structural Biology: Co-crystallization of the compound or its derivatives with target proteins, followed by X-ray diffraction analysis, can provide atomic-level details of the binding mode. This can reveal key hydrogen bonds, hydrophobic interactions, and other forces governing the ligand-protein complex. Studies on analogous structures have successfully used X-ray diffraction to characterize molecular structures and stabilizing interactions like intramolecular O–H···N hydrogen bonds. researchgate.net
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction, offering insights into the driving forces of binding.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the compound's conformation in solution and to map its binding site on a target protein.
This detailed molecular understanding is critical for explaining structure-activity relationships (SAR) and for guiding the design of more potent and selective analogues. mdpi.com
Advanced Computational Modeling for Structure-Based Design and Activity Prediction
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future research on this compound should leverage these techniques to design novel derivatives and predict their biological activities before undertaking costly and time-consuming synthesis.
Key computational approaches include:
Molecular Docking: As demonstrated in the design of N-substituted aminobenzamide scaffolds as DPP-IV inhibitors, docking studies can predict the binding poses and affinities of designed compounds within the active site of a biological target. dovepress.com This allows for the rapid screening of virtual libraries of potential derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interaction and revealing conformational changes that may occur upon binding.
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular structures and calculate various electronic properties, such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), which are crucial for understanding reactivity and intermolecular interactions. researchgate.net
Exploration of Targeted Biological Applications through Rational Design
Building upon a solid foundation of synthetic chemistry, molecular mechanism, and computational modeling, future research can focus on the rational design of this compound derivatives for specific biological applications. The presence of hydrophilic (amino, hydroxyl) and lipophilic (benzene ring) moieties provides a versatile scaffold for modification to optimize pharmacokinetic properties. mdpi.com
Strategic directions for rational design include:
Scaffold Hopping and Bioisosteric Replacement: Modifying the core benzamide (B126) structure or replacing key functional groups with bioisosteres could lead to improved potency, selectivity, or metabolic stability.
Target-Oriented Synthesis: Based on the identified biological targets, focused libraries of derivatives can be synthesized. For example, if the scaffold shows promise as an enzyme inhibitor, modifications can be made to enhance interactions with specific residues in the enzyme's active site. The development of aminobenzamide scaffolds as dipeptidyl peptidase-IV (DPP-IV) inhibitors serves as a successful example of this approach. dovepress.com
Improving ADME Properties: Rational modifications can be made to improve Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This involves fine-tuning properties like solubility, lipophilicity, and metabolic stability to enhance the compound's drug-like characteristics.
By systematically exploring chemical space around the this compound core, researchers can tailor derivatives for a wide range of potential therapeutic targets, from enzyme inhibition to receptor modulation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Amino-2-hydroxy-N,N-dimethylbenzamide?
- Methodological Answer : The synthesis typically involves coupling a hydroxyl-substituted benzoic acid derivative with a dimethylamine source. A common approach is using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group, followed by amide bond formation . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as over-substitution or hydrolysis of sensitive groups.
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze chemical shifts for the aromatic protons (δ 6.5–8.0 ppm), hydroxyl (broad peak ~δ 5–6 ppm), and dimethylamino groups (singlet ~δ 3.0 ppm) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ion) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, oxidoreductases) using fluorometric or colorimetric assays. For example:
- Kinase Inhibition : Measure IC50 values via ADP-Glo™ assays .
- Antimicrobial Activity : Perform broth microdilution tests against Gram-positive/negative bacteria (MIC determination) .
Advanced Research Questions
Q. How do substituent variations (e.g., position of hydroxy/amino groups) affect bioactivity in benzamide derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide ) and comparing their activities. Computational tools like CoMFA or molecular docking can predict binding affinities to targets (e.g., PARP-1 or HDACs) . Substituents at the para position of the benzamide core often enhance solubility and target engagement .
Q. How can contradictory data on biological efficacy between studies be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, solvent controls). Analyze variables:
- Solvent Effects : DMSO concentration >0.1% may artifactually inhibit enzyme activity .
- Assay Interference : Use orthogonal assays (e.g., SPR for binding validation alongside enzymatic assays) .
Q. What computational strategies optimize the compound’s interaction with therapeutic targets?
- Methodological Answer : Perform molecular dynamics simulations to assess binding stability in silico. DFT calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties influencing reactivity . Docking studies with AutoDock Vina can guide rational modifications to improve affinity .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer : Optimize catalyst loading (e.g., 10 mol% DMAP) and use microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC and isolate via column chromatography with gradient elution (hexane/EtOAc) .
Q. What protocols ensure stability during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
